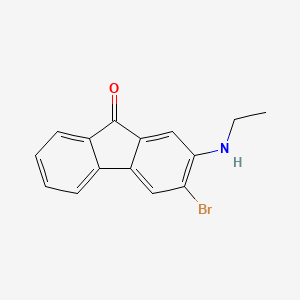

3-Bromo-2-(ethylamino)-9h-fluoren-9-one

Description

Structure

3D Structure

Properties

CAS No. |

5416-85-3 |

|---|---|

Molecular Formula |

C15H12BrNO |

Molecular Weight |

302.16 g/mol |

IUPAC Name |

3-bromo-2-(ethylamino)fluoren-9-one |

InChI |

InChI=1S/C15H12BrNO/c1-2-17-14-8-12-11(7-13(14)16)9-5-3-4-6-10(9)15(12)18/h3-8,17H,2H2,1H3 |

InChI Key |

DASHNMRLDHECJW-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 Ethylamino 9h Fluoren 9 One

Retrosynthetic Analysis and Key Disconnection Strategies for the Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 3-Bromo-2-(ethylamino)-9H-fluoren-9-one, the primary disconnection points involve the carbon-nitrogen bond of the ethylamino group, the carbon-bromine bond, and the bonds forming the fused ring system of the fluorenone core. amazonaws.com

Two principal retrosynthetic strategies can be envisioned:

Strategy A: Late-stage amination and bromination. This approach involves first constructing a 9H-fluoren-9-one core and then introducing the substituents. The key disconnections are:

C-N Bond Disconnection: The ethylamino group can be disconnected to reveal a 2-amino-3-bromo-9H-fluoren-9-one precursor, which could be formed from a 2-amino-9H-fluoren-9-one via bromination, followed by N-ethylation. Alternatively, disconnection could lead to a 2-halo-3-bromo-9H-fluoren-9-one, which would undergo a nucleophilic substitution or a cross-coupling reaction with ethylamine (B1201723).

C-Br Bond Disconnection: This disconnection points to 2-(ethylamino)-9H-fluoren-9-one as a key intermediate, which would require regioselective bromination at the C3 position.

Fluorenone Core Disconnection: The fluorenone core itself can be disconnected via an intramolecular Friedel-Crafts acylation, suggesting a substituted biphenyl-2-carboxylic acid as the primary precursor. tandfonline.comtandfonline.com

Strategy B: Early-stage substitution. In this strategy, the required substituents are incorporated into the biphenyl (B1667301) precursor before the cyclization to form the fluorenone ring. This often provides better control over regiochemistry.

Fluorenone Core Disconnection: The primary disconnection is the intramolecular cyclization, leading to a pre-functionalized 2'-carboxy-biphenyl derivative bearing the necessary bromo and ethylamino (or protected amino) groups. This approach is often preferred to avoid the difficulties associated with electrophilic aromatic substitution on the deactivated fluorenone ring system. tandfonline.com

Precursor Synthesis and Pre-functionalization Approaches

The synthesis of appropriately substituted precursors is critical for the successful construction of the target molecule. Based on the retrosynthetic analysis, the synthesis of a substituted biphenyl-2-carboxylic acid is a common and effective approach. tandfonline.comtandfonline.com

A plausible route involves:

Starting with a functionalized benzene (B151609) derivative, such as 2-bromo-3-nitroaniline.

Protection of the amine group, for example, as an acetamide.

A Suzuki cross-coupling reaction with a suitable boronic acid, like 2-carboxyphenylboronic acid, to form the biphenyl backbone.

Subsequent modification of the functional groups (e.g., reduction of the nitro group, ethylation of the resulting amine, and hydrolysis of the protecting group) would yield the direct precursor for cyclization.

This pre-functionalization strategy ensures that the bromine and ethylamino groups are in the correct positions (C3 and C2, respectively, on the final fluorenone) prior to the formation of the tricyclic system.

Direct Construction of the 9H-Fluoren-9-one Core with Substituent Introduction

The construction of the fluorenone core and the introduction of the specific bromo and ethylamino substituents can be achieved through several methodologies.

Cyclization Reactions for Fluorenone Ring Formation

The most common methods for forming the 9H-fluoren-9-one core involve the intramolecular cyclization of biphenyl derivatives. tandfonline.com

Intramolecular Friedel-Crafts Acylation: This is a widely used method where a biphenyl-2-carboxylic acid is treated with a strong acid, such as sulfuric acid or polyphosphoric acid, to induce cyclization and form the ketone. tandfonline.comtandfonline.com The reaction proceeds via an acylium ion intermediate that attacks the adjacent phenyl ring.

Palladium-Catalyzed Carbonylative Cyclization: Modern methods include palladium-catalyzed reactions. For instance, the cyclocarbonylation of o-halobiaryls in the presence of carbon monoxide provides an efficient route to various substituted fluorenones. organic-chemistry.org This method often offers high yields and good functional group tolerance. organic-chemistry.org Another approach is the palladium-catalyzed reaction of 2-bromobenzaldehydes with arylboronic acids, which proceeds through a C-H activation and oxidation sequence. organic-chemistry.org

| Cyclization Method | Precursor | Reagents/Catalyst | Advantage |

| Friedel-Crafts Acylation | Substituted biphenyl-2-carboxylic acid | H₂SO₄, PPA | Readily available reagents |

| Pd-Catalyzed Carbonylation | Substituted o-halobiaryl | Pd catalyst, CO | High yield, good functional group tolerance |

| Pd-Catalyzed C-H Activation | Substituted 2-bromobenzaldehyde | Palladacycle catalyst | Access from readily available materials |

Stereoselective and Regioselective Halogenation Protocols for Bromine Incorporation

Introducing a bromine atom specifically at the C3 position of the fluorenone ring is challenging due to the directing effects of the carbonyl group. Electrophilic aromatic substitution on the parent 9-fluorenone (B1672902) typically yields 2-bromo and 2,7-dibromo products. tandfonline.com

To achieve the desired C3-bromination, a directing group at the C2 position is necessary.

Directed Bromination: If the synthesis starts with 2-amino-9H-fluoren-9-one, the amino group can be protected (e.g., as an acetamide). This N-acetyl group acts as an ortho-, para-director. In this case, it would strongly direct electrophilic bromination to the adjacent C3 position. Subsequent deprotection would yield 2-amino-3-bromo-9H-fluoren-9-one.

Synthesis from Pre-brominated Precursors: As outlined in section 2.2, a more reliable method is to construct the fluorenone ring from a biphenyl precursor that already contains the bromine atom at the desired position. This circumvents the challenges of regioselectivity on the fused ring system.

A green chemistry approach for bromination of the parent fluorenone has been developed using water as a solvent, which can produce bromo-fluorenones in high yields (90-98%). tandfonline.com However, controlling the regioselectivity for the 3-position would still rely on appropriate directing groups.

Amination Methodologies for the Ethylamino Moiety

The introduction of the ethylamino group can be accomplished either before or after the formation of the fluorenone core.

Nucleophilic Aromatic Substitution (SNA_r): If a precursor such as 2,3-dibromo-9H-fluoren-9-one is synthesized, a selective nucleophilic aromatic substitution with ethylamine could potentially install the amino group at the C2 position. This reaction is often facilitated by the electron-withdrawing nature of the adjacent carbonyl and bromo groups, but may require high temperatures or catalysts.

Reductive Amination: This is a versatile method for forming amines from carbonyl compounds. youtube.com In a synthetic route where the C2-amino group is one of the last functionalities to be introduced, one could envision a precursor like 3-bromo-2-nitro-9H-fluoren-9-one. The nitro group could be reduced to an amine, which is then ethylated via reductive amination with acetaldehyde (B116499) and a reducing agent like sodium cyanoborohydride. youtube.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful modern method for forming C-N bonds. It could be employed to couple ethylamine with a 2,3-dibromo-9H-fluoren-9-one or a 3-bromo-2-triflyloxy-9H-fluoren-9-one precursor. This method is known for its high efficiency and broad substrate scope.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider for each major synthetic step include the choice of solvent, catalyst, temperature, and reaction time. tandfonline.comthieme-connect.de

For instance, in the synthesis of related fluorene (B118485) derivatives via boron trifluoride catalysis, a study showed that varying the catalyst equivalent and solvent had a significant impact on the product yield. thieme-connect.de

Below is a table illustrating potential optimization parameters for the key synthetic steps towards the target molecule, based on general findings in fluorenone synthesis. tandfonline.comthieme-connect.dechemicalbook.com

| Synthetic Step | Parameter to Optimize | Example Condition | Potential Outcome |

| Friedel-Crafts Cyclization | Acid Catalyst | Polyphosphoric Acid (PPA) vs. H₂SO₄ | PPA often gives cleaner reactions and higher yields |

| Temperature | 80-100 °C | Balancing reaction rate against decomposition | |

| Directed Bromination | Brominating Agent | N-Bromosuccinimide (NBS) vs. Br₂ | NBS is often easier to handle and more selective |

| Solvent | Acetic Acid, CH₂Cl₂ | Solvent polarity can influence reactivity and selectivity | |

| Buchwald-Hartwig Amination | Catalyst/Ligand | Pd₂(dba)₃ / Xantphos | Ligand choice is critical for coupling efficiency |

| Base | Cs₂CO₃ vs. K₃PO₄ | Base strength can significantly affect reaction rate and yield | |

| Temperature | 90-120 °C | Ensuring sufficient energy for catalytic turnover |

By systematically adjusting these conditions, a robust and high-yielding synthetic route to this compound can be developed.

Catalytic Systems and Ligand Effects

The synthesis of amino-fluorenones, such as this compound, typically involves the formation of a carbon-nitrogen bond on the fluorenone core. This is often achieved through cross-coupling reactions, where the choice of catalyst and accompanying ligands is paramount to the reaction's success, influencing yield, selectivity, and reaction conditions.

Palladium-catalyzed amination, or Buchwald-Hartwig amination, stands out as a primary method for such transformations. organic-chemistry.orgescholarship.org This reaction is crucial for coupling amines with aryl halides. In the context of synthesizing the target compound, a likely precursor would be a di-halogenated fluorenone, such as 2,3-dibromo-9H-fluoren-9-one, which would react with ethylamine.

Catalytic System Components:

Palladium Precursor: A source of palladium, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), is typically used to initiate the catalytic cycle.

Ligand: The ligand is arguably the most critical component, as it stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For C-N coupling, bulky, electron-rich phosphine (B1218219) ligands are generally preferred.

Base: A base is required to deprotonate the amine, making it a more active nucleophile. Common bases include sodium tert-butoxide (NaOt-Bu) and potassium phosphate (B84403) (K₃PO₄).

Ligand Effects: The development of specialized ligands has been instrumental in overcoming challenges in palladium-catalyzed amination, such as catalyst instability and competing side reactions like hydrodehalogenation or diarylation. organic-chemistry.orgberkeley.edu For instance, the use of dialkyl biheteroaryl phosphine ligands, like KPhos, has been shown to suppress the formation of aryl alcohol and diarylamine side products when using aqueous ammonia (B1221849) and a hydroxide (B78521) base. organic-chemistry.orgescholarship.org Another advanced ligand, AdBippyPhos, has enabled the coupling of fluoroalkylamines with aryl halides using the weak base potassium phenoxide (KOPh), which is significant because the fluoroalkylaniline products are often unstable under the harsh conditions of stronger bases. nih.govnih.gov

The choice of ligand directly impacts the steric and electronic environment of the palladium catalyst. This, in turn, affects the rate-limiting step of the reaction, which is often the reductive elimination of the final product. nih.gov For the synthesis of this compound, a ligand would need to be selected to favor the selective mono-amination of a di-bromo precursor and to function effectively without disturbing the bromo-substituent at the 3-position.

While palladium is common, other transition metals like rhodium have also been used for the synthesis of fluorenone derivatives through dehydrogenative cyclization. researchgate.net Furthermore, metal-free approaches, such as TBHP-promoted oxidative cyclization, offer alternative pathways to the fluorenone core itself. nih.govuni-muenchen.de

Solvent Effects and Temperature Optimization

The efficiency of synthesizing this compound via nucleophilic aromatic substitution (NAS) is highly dependent on the reaction solvent and temperature. numberanalytics.com These parameters influence reaction rates, solubility of reagents, and the stability of intermediates and products. nih.gov

Solvent Selection: The choice of solvent can significantly affect the rate and selectivity of NAS reactions. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are frequently preferred because they can solvate the cation of the base while leaving the nucleophile (the amine) relatively free and highly reactive. numberanalytics.com

In a study optimizing a NAS reaction for the synthesis of a 3-amino-1,2-benzisoxazole, THF was found to be the most efficient solvent compared to DMF and acetonitrile. researchgate.net Kinetic studies on the NAS of nitrothiophenes with various amines showed that reactions proceed faster in room-temperature ionic liquids than in conventional solvents like methanol (B129727) or benzene. nih.gov This suggests that unconventional solvent choices could offer significant advantages.

Temperature Optimization: Temperature is a critical factor for controlling the reaction rate. numberanalytics.com Higher temperatures generally accelerate the reaction but can also promote undesirable side reactions or decomposition of the product. numberanalytics.com Therefore, finding an optimal temperature that maximizes the yield of the desired product in a reasonable timeframe is essential.

For example, in the optimization of a NAS reaction, conventional heating at 55°C for 12 hours resulted in a 45% yield. By switching to microwave irradiation, the reaction could be performed at 95°C for just 40 minutes, achieving a much higher yield of 96%. researchgate.net This demonstrates that the method of heating, as well as the temperature itself, is a key variable. The thermal stability of the target molecule, this compound, would be a crucial consideration in determining the maximum allowable reaction temperature.

The table below summarizes findings from an optimization study for a related nucleophilic aromatic substitution reaction, illustrating the impact of solvent and temperature.

Table 1: Optimization of a Nucleophilic Aromatic Substitution Reaction

| Entry | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 55 | 12 h | 45 |

| 2 | ACN | 55 | 12 h | 62 |

| 3 | THF | 55 | 12 h | 75 |

| 4 | THF | 75 (Microwave) | 40 min | 89 |

| 5 | THF | 95 (Microwave) | 40 min | 96 |

| 6 | THF | 110 (Microwave) | 40 min | 92 |

Data adapted from a study on a related NAS reaction for illustrative purposes. researchgate.net

Principles of Sustainable Synthesis in the Production of the Compound

The principles of sustainable or "green" chemistry are increasingly important in the synthesis of fine chemicals, aiming to reduce environmental impact and improve safety and efficiency. For the production of fluorenone derivatives, several greener approaches have been developed that could be applied to the synthesis of this compound.

A key area for sustainable improvement is the oxidation step to form the fluorenone core from a fluorene precursor. Traditional methods often use stoichiometric amounts of hazardous heavy-metal oxidants like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). researchgate.net

Key Sustainable Strategies:

Aerobic Oxidation: A significantly greener alternative is the use of molecular oxygen from the air as the ultimate oxidant. rsc.org Research has shown that various substituted 9H-fluorenes can be oxidized to the corresponding 9-fluorenones in high yield and purity using air under ambient conditions. researchgate.netrsc.org This process is often catalyzed by a simple base like potassium hydroxide (KOH) in a solvent such as THF. rsc.org The only byproduct is water, making this a highly atom-economical and environmentally benign method. google.com

Use of Safer Solvents: The selection of solvents is a cornerstone of green chemistry. The ideal is to minimize solvent use or to choose solvents that are less toxic and have a lower environmental impact. While THF is effective for aerobic oxidation, research into solvent-free methods or the use of water or other green solvents is an active area.

Biocatalysis: The use of enzymes as catalysts represents a powerful green chemistry tool. Biocatalytic transformations are highly selective, operate under mild conditions (temperature and pH), and are environmentally acceptable, meeting key standards of waste reduction and energy efficiency. fu-berlin.de While specific biocatalysts for fluorenone synthesis are not widely reported, this remains a promising avenue for future development.

By integrating these principles, the synthesis of this compound could be designed to be more environmentally friendly, for example, by creating the fluorenone core via aerobic oxidation before performing the catalytic amination step.

Scalability and Process Intensification Studies for Laboratory and Pilot Syntheses

The transition of a synthetic route from a laboratory setting to a pilot or industrial scale presents numerous challenges, including ensuring consistent product quality, managing reaction thermodynamics, and maintaining safety. Process intensification offers a framework for developing smaller, cleaner, and more energy-efficient technologies suitable for scaling up. aiche.org

Scalability Considerations: Scaling up the synthesis of a fine chemical like this compound requires careful consideration of each reaction step. For instance, a successful scale-up of the green aerobic oxidation of 2,7-dibromofluorene (B93635) to a 5.0 kg batch has been reported, demonstrating the industrial viability of this sustainable method. researchgate.net When scaling exothermic reactions, such as the ortho-lithiation steps sometimes used in the synthesis of complex molecules, vigilant temperature control becomes paramount. In pilot plants, this may require specialized cooling systems, such as liquid nitrogen injection, to manage the heat generated and prevent runaway reactions. researchgate.net

Process Intensification (PI): PI involves developing novel equipment and techniques to achieve dramatic improvements in manufacturing and processing. aiche.org Key PI strategies applicable to fine chemical synthesis include:

Flow Chemistry: Moving from traditional batch reactors to continuous flow systems can offer significant advantages. Flow reactors, particularly microreactors, provide superior heat and mass transfer, precise control over reaction conditions (temperature, pressure, and residence time), and improved safety by minimizing the volume of hazardous materials at any given moment. researchgate.netcatalysis-summit.com This technology is especially well-suited for the production of fine chemicals and pharmaceuticals, including heterocyclic compounds. researchgate.netnih.gov

Multifunctional Reactors: These units combine multiple process steps, such as reaction and separation, into a single piece of equipment. catalysis-summit.com This reduces the plant's physical footprint, capital cost, and complexity. For example, reactive distillation could be employed if a reversible reaction step is involved.

Alternative Energy Sources: The use of alternative energy sources like microwave irradiation or ultrasound can intensify processes by dramatically increasing reaction rates, as seen in the optimization of NAS reactions. researchgate.netaiche.org

By adopting PI principles, the synthesis of this compound could be scaled up in a more efficient, safer, and cost-effective manner compared to traditional batch processing. The use of a continuous flow reactor, for instance, could allow for the safe handling of highly reactive intermediates and provide consistent product quality on a larger scale.

Advanced Structural Elucidation and Conformational Analysis of 3 Bromo 2 Ethylamino 9h Fluoren 9 One

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

A search for crystallographic data, including entries in the Cambridge Crystallographic Data Centre (CCDC), did not yield any results for 3-Bromo-2-(ethylamino)-9H-fluoren-9-one. This indicates that the crystal structure of this specific compound has likely not been determined or publicly deposited.

Bond Lengths, Bond Angles, and Torsional Angles

Without a solved crystal structure, it is impossible to provide a definitive and experimentally validated data table of the precise bond lengths, bond angles, and torsional angles that define the geometry of the this compound molecule in the solid state.

Crystal Packing Analysis and Intermolecular Interactions

Similarly, an analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, is contingent on having crystallographic data. These interactions are crucial for understanding the material's bulk properties.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is a standard technique for characterizing organic molecules, detailed 2D NMR studies for this compound are not available in the public domain. Such studies are essential for the complete and unambiguous assignment of all proton and carbon signals in the molecule.

Complete Resonance Assignment via 2D NMR (COSY, HSQC, HMBC)

A complete resonance assignment requires data from 2D NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). This information is not present in the searched scientific literature for this compound.

Conformational Elucidation via NOESY/ROESY Experiments

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key techniques for determining the through-space proximity of atoms, which is vital for elucidating the molecule's preferred conformation in solution. No such studies have been found for this compound.

Dynamic NMR Spectroscopy for Intramolecular Processes

Dynamic NMR spectroscopy is employed to study intramolecular processes such as bond rotations or conformational changes. The absence of any published research on this compound means there is no data on its dynamic behavior.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, offering the precise mass of a molecule, which in turn allows for the determination of its elemental composition. For this compound, HRMS would be utilized to validate its molecular formula, C₁₅H₁₂BrNO. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Theoretical m/z |

|---|---|---|

| [M]+ | C₁₅H₁₂BrNO | 301.0153 |

| [M-CH₃]⁺ | C₁₄H₉BrNO | 285.9997 |

| [M-C₂H₅]⁺ | C₁₃H₇BrNO | 271.9840 |

| [M-Br]⁺ | C₁₅H₁₂NO | 222.0919 |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule. The vibrational modes of the chemical bonds absorb infrared radiation or scatter incident light at specific frequencies, resulting in a unique spectral fingerprint for the compound.

For this compound, the FTIR and Raman spectra would exhibit characteristic bands corresponding to the various functional moieties. The fluorenone core would show strong absorptions related to the aromatic C-H and C=C stretching vibrations, as well as a prominent C=O stretching band. mdpi.com The ethylamino substituent would introduce bands associated with N-H and C-N stretching, and C-H stretching and bending of the ethyl group. The bromine substituent would have a characteristic C-Br stretching vibration, typically observed in the lower frequency region of the spectrum.

Table 2: Predicted FTIR and Raman Band Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300-3500 | Secondary amine |

| Aromatic C-H Stretch | 3000-3100 | Fluorenone ring |

| Aliphatic C-H Stretch | 2850-2960 | Ethyl group |

| C=O Stretch | 1680-1720 | Ketone in fluorenone mdpi.com |

| Aromatic C=C Stretch | 1450-1600 | Fluorenone ring |

| C-N Stretch | 1250-1350 | Amine |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Investigation (if applicable)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD active, it must be chiral, meaning it is non-superimposable on its mirror image.

The molecule this compound, in its ground state, is achiral as it possesses a plane of symmetry. Therefore, it would not exhibit a Circular Dichroism spectrum. However, it is noteworthy that fluorene (B118485) derivatives can be incorporated into larger chiral structures, such as polymers, or can be functionalized with chiral substituents. acs.org In such cases, the fluorenone chromophore could become part of a chiral system and would be expected to show a CD signal. The study of such chiral fluorenone derivatives is an active area of research, with applications in materials science and chiroptical devices. acs.org

Quantum Chemical and Computational Investigations of 3 Bromo 2 Ethylamino 9h Fluoren 9 One

Density Functional Theory (DFT) Calculations for Electronic Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. By approximating the electron density, DFT methods can accurately determine ground-state properties such as molecular geometry, vibrational frequencies, and orbital energies. For a molecule like 3-Bromo-2-(ethylamino)-9H-fluoren-9-one, DFT calculations are typically performed using a hybrid functional, such as B3LYP or M06, combined with a basis set like 6-311G(d,p) to ensure a reliable description of the electronic environment. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, the primary source of conformational flexibility arises from the rotation of the ethyl group attached to the amine. DFT calculations would explore the energetic landscape by systematically rotating the C-N bond to identify the global minimum energy conformer and any other low-energy local minima. The substitution pattern, with the bulky bromine atom and the ethylamino group on the same ring, influences the planarity of the fluorenone core.

Below is a table of predicted geometric parameters for the optimized structure, based on typical values from DFT calculations on similar aromatic systems.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.22 Å |

| C-Br | ~1.90 Å | |

| C-N | ~1.38 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C-CO-C | ~125° |

| C-C-Br | ~120° | |

| C-C-N | ~122° |

These values are illustrative and would be precisely determined in a specific DFT calculation.

Once a minimum energy structure is located, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized geometry is a true energy minimum (characterized by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the carbonyl (C=O) group or the bending of the N-H bond. These theoretical frequencies are often scaled to correct for anharmonicity and the approximations inherent in the DFT method. nih.govspectroscopyonline.com The analysis also yields the zero-point vibrational energy (ZPVE), a crucial correction for calculating accurate total energies.

The table below presents expected vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=O Stretch | Carbonyl | ~1710-1730 |

| N-H Stretch | Amine | ~3400-3500 |

| C-H Stretch | Aromatic | ~3050-3100 |

| C-N Stretch | Amino group | ~1280-1350 |

| C-Br Stretch | Bromo group | ~550-650 |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. numberanalytics.comyoutube.com The HOMO is the orbital from which an electron is most easily removed (electron donation), while the LUMO is the orbital that most readily accepts an electron. libretexts.org The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and optical properties. numberanalytics.com

For this compound, the electron-donating ethylamino group is expected to significantly raise the energy of the HOMO and cause its electron density to be primarily localized on the substituted aromatic ring. Conversely, the electron-withdrawing carbonyl group and the conjugated π-system of the fluorenone core will lower the energy of the LUMO, with its density concentrated around the five-membered ring and the C=O bond. researchgate.netnih.gov This spatial separation of the HOMO and LUMO is characteristic of a molecule with intramolecular charge-transfer (ICT) potential.

| Orbital Property | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -2.0 to -2.5 |

| HOMO-LUMO Gap | 3.0 to 4.0 |

These energy values are representative based on DFT studies of substituted fluorenones. nih.gov

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and Predicted Spectroscopic Signatures (e.g., UV-Vis Absorption)

While DFT excels at describing the electronic ground state, Time-Dependent DFT (TD-DFT) is employed to investigate excited states and predict electronic absorption spectra, such as UV-Vis spectra. nih.govijcce.ac.ir TD-DFT calculations provide the energies of electronic transitions, the wavelengths at which they occur (λmax), and their intensities (oscillator strengths).

The primary electronic transition in this compound is expected to be a HOMO→LUMO transition, corresponding to the promotion of an electron from the amino-rich part of the molecule to the fluorenone core. researchgate.net This ICT character suggests that the absorption will be sensitive to solvent polarity. The presence of both electron-donating (-NH-Et) and electron-withdrawing (-Br, C=O) groups on the fluorenone scaffold is expected to produce a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted fluorenone molecule. nih.gov

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ (HOMO→LUMO) | ~3.1 | ~400 | > 0.1 |

| S₀ → S₂ | ~3.6 | ~345 | > 0.1 |

This table presents hypothetical TD-DFT results illustrating the expected primary electronic transitions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a technique used to interpret the DFT-calculated wavefunction in terms of localized bonds, lone pairs, and atomic charges, providing a chemically intuitive picture of bonding and charge distribution. researchgate.netnih.gov It quantifies electron delocalization and donor-acceptor interactions through a second-order perturbation analysis of the Fock matrix. scirp.org

In this compound, NBO analysis would confirm the charge distribution expected from the substituents. A significant negative charge would be localized on the highly electronegative oxygen atom of the carbonyl group, while the nitrogen of the amino group would also carry a negative charge. This analysis can quantify the intramolecular charge transfer by examining the stabilization energy (E²) associated with interactions between filled (donor) and empty (acceptor) orbitals. A key interaction would be the delocalization of the nitrogen lone pair (LP) into the antibonding π* orbitals of the aromatic ring, a hyperconjugative effect that stabilizes the molecule. nih.gov

| Atom | NBO Charge (e) |

| O (carbonyl) | ~ -0.60 |

| N (amine) | ~ -0.75 |

| Br | ~ -0.10 |

| C (carbonyl) | ~ +0.55 |

The table shows representative NBO charges on key atoms.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack.

For this compound, the MEP map would show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs. This identifies it as the primary site for interaction with electrophiles or protons. Conversely, the most positive potential would be found around the hydrogen atom of the N-H group, making it a potential site for hydrogen bonding or interaction with nucleophiles. The map provides a clear, visual confirmation of the charge distribution and reactivity patterns inferred from FMO and NBO analyses.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide a detailed understanding of its conformational landscape and the influence of solvent environments on its structure and dynamics.

The conformational space of this compound is explored by running simulations that allow the molecule to freely rotate and bend. This exploration helps identify the most stable conformations and the energy barriers between them. The ethylamino group, in particular, can adopt various orientations relative to the fluorenone core, and MD simulations can quantify the probability of each conformation.

Table 1: Solvent Effects on the Properties of this compound (Hypothetical Data)

| Solvent | Dielectric Constant | Solvation Energy (kcal/mol) | Predominant Conformation |

| Water | 80.1 | -15.2 | Planar |

| Ethanol | 24.6 | -12.8 | Slightly Twisted |

| DMSO | 46.7 | -14.5 | Planar |

| Chloroform | 4.8 | -8.3 | Twisted |

Quantitative Structure-Property Relationship (QSPR) Modeling of Electronic and Photophysical Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.net For this compound, QSPR models can be developed to predict its electronic and photophysical parameters based on a set of calculated molecular descriptors.

The process involves calculating a wide range of descriptors for a series of related fluorenone derivatives, including topological, electronic, and quantum chemical parameters. These descriptors are then used to build a mathematical model that can predict properties such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO gap, and absorption wavelengths.

For instance, a QSPR model could reveal that the electron-donating nature of the ethylamino group and the electron-withdrawing nature of the bromine atom and the carbonyl group significantly influence the electronic properties of the fluorenone core. The position of these substituents has been shown to be a critical factor in modulating the photophysical properties of fluorenone derivatives. researchgate.netrsc.org

Table 2: Predicted Electronic and Photophysical Parameters from a QSPR Model (Hypothetical Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Max Absorption Wavelength (nm) |

| This compound | -5.8 | -2.5 | 3.3 | 450 |

| 2-Amino-9H-fluoren-9-one | -5.6 | -2.3 | 3.3 | 430 |

| 3-Bromo-9H-fluoren-9-one | -6.2 | -2.8 | 3.4 | 400 |

| 9H-fluoren-9-one | -6.0 | -2.6 | 3.4 | 380 |

These computational investigations provide a foundational understanding of the chemical behavior of this compound, paving the way for its potential application in various scientific and technological fields.

Reactivity and Derivatization Pathways of 3 Bromo 2 Ethylamino 9h Fluoren 9 One

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C-3 position serves as a key functional handle for introducing a wide array of substituents through nucleophilic substitution pathways. These transformations are primarily achieved via transition-metal-catalyzed cross-coupling reactions, which are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. wikipedia.orgwikipedia.orgorganic-chemistry.org 3-Bromo-2-(ethylamino)-9H-fluoren-9-one is an excellent substrate for these reactions, with the aryl bromide moiety serving as the electrophilic partner.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.orgnih.gov For this compound, a Suzuki-Miyaura reaction would replace the bromine atom with an aryl, heteroaryl, or vinyl group, depending on the boronic acid used. The reaction typically requires a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This method is invaluable for synthesizing arylalkynes and conjugated enynes. libretexts.org Subjecting this compound to Sonogashira conditions would yield a 3-alkynyl-2-(ethylamino)-9H-fluoren-9-one derivative. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgacsgcipr.org It is a cornerstone method for synthesizing aryl amines. organic-chemistry.org Applying this reaction to this compound would allow for the introduction of a new amino substituent at the C-3 position, leading to the formation of fluorenone-based diamine structures. The catalytic system generally consists of a palladium source, a sterically hindered phosphine ligand, and a strong base. nih.govresearchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Typical Catalytic System |

| Suzuki-Miyaura | R-B(OH)₂ | 3-Aryl/Vinyl-2-(ethylamino)-9H-fluoren-9-one | Pd(PPh₃)₄ or Pd(OAc)₂, phosphine ligand, base (e.g., Na₂CO₃, K₃PO₄) |

| Sonogashira | R-C≡CH | 3-Alkynyl-2-(ethylamino)-9H-fluoren-9-one | PdCl₂(PPh₃)₂, CuI, amine base (e.g., Et₃N, piperidine) |

| Buchwald-Hartwig | R¹R²NH | 3-(R¹R²-amino)-2-(ethylamino)-9H-fluoren-9-one | Pd₂(dba)₃, phosphine ligand (e.g., XPhos, t-Bu₃P), base (e.g., NaOt-Bu) |

Direct nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. youtube.com

In this compound, the fluorenone carbonyl is a powerful electron-withdrawing group. However, it is positioned meta relative to the bromine atom at C-3. This positioning is not optimal for stabilizing the Meisenheimer complex through resonance, as the negative charge cannot be delocalized directly onto the carbonyl oxygen. libretexts.org Consequently, direct SNAr at the C-3 position is expected to be challenging under standard conditions and would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles. The electron-donating nature of the adjacent ethylamino group further deactivates the ring toward nucleophilic attack, making this pathway less favorable compared to palladium-catalyzed alternatives.

Reactions Involving the Fluorenone Carbonyl Group

The carbonyl group at C-9 is a key functional feature of the fluorenone core, susceptible to a variety of transformations typical of ketones.

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding the corresponding 3-bromo-2-(ethylamino)-9H-fluoren-9-ol. This transformation can be achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting fluorenol derivative can, in turn, be oxidized back to the parent fluorenone using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through Swern or Dess-Martin periodinane oxidation.

Furthermore, 9-fluorenone (B1672902) derivatives can be synthesized via the aerobic oxidation of the corresponding 9H-fluorene precursors. rsc.orgresearchgate.net This process often occurs under basic conditions, for example, in the presence of potassium hydroxide (B78521) (KOH) in a suitable solvent like tetrahydrofuran (B95107) (THF), using air as the oxidant. researchgate.net

The electrophilic carbon of the fluorenone carbonyl is a target for various nucleophiles, leading to condensation and addition products.

Condensation Reactions: Reaction with primary amines or hydrazines would lead to the formation of the corresponding imines (Schiff bases) or hydrazones, respectively. These reactions are typically acid-catalyzed and involve the elimination of a water molecule.

Addition Reactions: Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), can add to the carbonyl group to form tertiary alcohols. orgsyn.org This provides a route to 9-alkyl- or 9-aryl-substituted 9-hydroxyfluorene derivatives, significantly increasing the structural complexity of the molecule.

Table 2: Representative Reactions at the Fluorenone Carbonyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol (Fluorenol) |

| Condensation | R-NH₂ / H⁺ | Imine |

| Addition | R-MgBr or R-Li, then H₃O⁺ | Tertiary Alcohol |

Electrophilic Aromatic Substitution on the Fluorenone Core

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic ring, resulting in the substitution of a hydrogen atom. youtube.comlibretexts.org The regiochemical outcome of EAS on the this compound core is governed by the combined directing effects of the existing substituents.

-NH-Et group (at C-2): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. It directs incoming electrophiles to the C-1 and C-3 positions. As C-3 is already substituted, it strongly favors substitution at C-1.

-Br group (at C-3): A deactivating, ortho, para-directing group. It directs electrophiles to the C-1 and C-4 positions.

Carbonyl group (at C-9): A strongly deactivating, meta-directing group that withdraws electron density from the aromatic system, making substitution more difficult. It deactivates the entire molecule but particularly positions ortho and para to it (e.g., C-1, C-4, C-5, C-8).

Transformations of the Ethylamino Moiety

The ethylamino group in this compound is a key site for derivatization. As a secondary amine, it can undergo a range of reactions to modify the compound's structure and properties.

N-Alkylation and N-Arylation: The nitrogen atom of the ethylamino group is nucleophilic and can be expected to react with alkyl or aryl halides to form tertiary amines. Such reactions would likely proceed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

Acylation: Reaction with acyl chlorides or anhydrides would lead to the formation of the corresponding N-acetylated or N-aroylated derivatives. This transformation is often used to protect the amino group or to introduce new functional moieties.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base would yield sulfonamide derivatives.

Oxidation: The ethylamino group could be susceptible to oxidation, potentially leading to the formation of nitroso or nitro derivatives under controlled conditions.

Cyclization Reactions: The ethylamino group, in conjunction with the adjacent bromo substituent, presents an opportunity for the synthesis of heterocyclic systems. For instance, intramolecular cyclization could potentially be induced to form nitrogen-containing polycyclic aromatic compounds.

Table 1: Plausible Transformations of the Ethylamino Moiety

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | 3-Bromo-2-(N-ethyl-N-alkylamino)-9H-fluoren-9-one |

| N-Arylation | Aryl halide, Catalyst, Base | 3-Bromo-2-(N-ethyl-N-arylamino)-9H-fluoren-9-one |

| Acylation | Acyl chloride or Anhydride, Base | 3-Bromo-2-(N-ethylacetamido)-9H-fluoren-9-one |

Mechanistic Investigations of Novel Transformations and Intermediate Characterization

Any novel transformation of this compound would necessitate a thorough mechanistic study to understand the reaction pathway and to identify any reactive intermediates. Techniques that would be instrumental in such investigations include:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry would be crucial for the identification of reactants, products, and any stable intermediates.

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states.

For instance, in a potential palladium-catalyzed cross-coupling reaction at the bromine position, the mechanism would likely follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Characterization of the organopalladium intermediates would be a key aspect of such a study.

Strategies for Developing Molecular Diversity from the Compound Scaffold

The scaffold of this compound offers multiple avenues for the development of molecular diversity, which is of significant interest in medicinal chemistry and materials science for the generation of compound libraries.

Combinatorial Chemistry: By leveraging the reactivity of the ethylamino and bromo groups, a combinatorial approach could be employed. A matrix of diverse reactants (e.g., a variety of alkyl halides for the amino group and different boronic acids for Suzuki coupling at the bromo position) could be used to generate a large library of derivatives.

Scaffold Hopping: The fluorenone core could be modified through ring-opening or rearrangement reactions to create novel scaffolds. While challenging, such transformations would lead to a significant increase in structural diversity.

Functional Group Interconversion: The ketone group of the fluorenone core is another site for derivatization. Reactions such as reduction to the corresponding alcohol, followed by etherification or esterification, or conversion to an imine or oxime, would provide access to a new set of compounds.

Table 2: Strategies for Generating Molecular Diversity

| Strategy | Approach | Examples of Potential Derivatives |

|---|---|---|

| Combinatorial Derivatization | Parallel synthesis using diverse building blocks | Library of N-alkylated and C3-arylated derivatives |

| Scaffold Modification | Ring expansion or rearrangement of the fluorenone core | Azepino- or diazepino-fused fluorene (B118485) analogs |

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that strictly adheres to the detailed outline provided. The search reveals a significant lack of specific, in-depth research data for this particular compound corresponding to the advanced applications and mechanistic principles requested in the outline.

While general information on the broader class of fluorene and fluorenone derivatives is available, the specific experimental data, detailed research findings, and data tables concerning "this compound" in the following areas could not be located in the public domain:

Utilization as a Versatile Core Scaffold for Advanced Organic Synthesis: No dedicated studies were found that detail the use of this specific compound as a starting scaffold for a diverse range of advanced organic molecules.

Development of Novel Optical and Electrochemical Probes: There is a lack of published research on the design and mechanistic principles of optical or electrochemical probes based specifically on this compound, including specific discussions on its intramolecular charge transfer mechanisms or redox properties for sensing applications.

Exploration in Functional Materials Science: Specific data on the photophysical properties, energy transfer mechanisms in OLEDs, or electron-transporting properties in photovoltaic devices for this exact compound are not available. The existing literature focuses on other fluorene derivatives with different substitution patterns.

To generate the requested article would require speculating or generalizing from related but chemically distinct compounds, which would violate the instructions to ensure scientifically accurate content that strictly adheres to the provided outline for "this compound". Therefore, the request cannot be fulfilled at this time due to the absence of the necessary foundational research data.

Advanced Research Applications and Methodological Contributions of 3 Bromo 2 Ethylamino 9h Fluoren 9 One

Contributions to Fundamental Understanding of Structure-Reactivity Relationships in Fluorenone Chemistry

The fluorenone core is an electron-deficient aromatic system due to the electron-withdrawing nature of the carbonyl group. The reactivity of substituted fluorenones is therefore highly dependent on the electronic properties of their substituents. In 3-Bromo-2-(ethylamino)-9H-fluoren-9-one, the ethylamino and bromo substituents at the 2 and 3 positions, respectively, introduce competing electronic and steric effects that are crucial for understanding reactivity trends in this class of compounds.

The ethylamino group at the C-2 position is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This has several predictable effects on the fluorenone system:

Increased Electron Density: The donation of electron density into the fluorenone core partially counteracts the electron-withdrawing effect of the carbonyl group, particularly at the ortho and para positions relative to the amino group.

Activation towards Electrophilic Attack: The increased electron density makes the aromatic rings more susceptible to electrophilic aromatic substitution.

Conversely, the bromo group at the C-3 position is an electron-withdrawing group (EWG) through its inductive effect (-I effect) due to the high electronegativity of bromine. However, it can also act as a weak electron-donating group through resonance (+R effect) by sharing its lone pair electrons. In aromatic systems, the inductive effect of halogens typically outweighs their resonance effect. The bromo substituent also introduces significant steric bulk. The consequences of these properties are:

Decreased Electron Density: The inductive effect of bromine withdraws electron density from the aromatic ring, deactivating it towards electrophilic attack.

Steric Hindrance: The presence of the bulky bromo group adjacent to the ethylamino group can influence the planarity of the system and sterically hinder the approach of reagents to the neighboring functional groups and the adjacent aromatic ring.

The juxtaposition of the strong EDG (ethylamino) and the EWG (bromo) at vicinal positions in this compound leads to a complex interplay of these effects, which is of fundamental interest in physical organic chemistry. The synergistic and antagonistic nature of these substituents can be dissected to understand reactivity in polysubstituted aromatic systems. For instance, the electron-donating ethylamino group would strongly activate the C-1 and C-3 positions towards electrophilic substitution. However, the presence of the bromo group at C-3 sterically and electronically disfavors substitution at this position.

Interactive Data Table: Predicted Effects of Substituents on the Reactivity of the Fluorenone Core

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| Ethylamino | C-2 | Strong Electron-Donating (Resonance) | Activates the aromatic ring towards electrophilic attack, especially at C-1 and C-3. May slightly decrease the electrophilicity of the carbonyl carbon. |

| Bromo | C-3 | Electron-Withdrawing (Inductive) | Deactivates the aromatic ring towards electrophilic attack. Increases the electrophilicity of the aromatic system in its vicinity. |

| Bromo | C-3 | Steric Effect | Hinders the approach of reagents to the C-2 and C-4 positions. May cause slight distortion from planarity. |

Detailed research findings on this compound would likely involve comparative studies with other 2,3-disubstituted fluorenones to quantify the electronic and steric contributions of the substituents. For example, comparing its reactivity in specific reactions (e.g., nucleophilic addition to the carbonyl, electrophilic aromatic substitution) with 2-aminofluorenone, 3-bromofluorenone, and 2-amino-3-chlorofluorenone would provide valuable data for constructing quantitative structure-activity relationships (QSAR).

Computational studies, such as those employing Density Functional Theory (DFT), would be instrumental in elucidating the structure-reactivity relationships of this molecule. Such studies could provide insights into:

Molecular Geometry: The degree of planarity and any steric strain induced by the adjacent ethylamino and bromo groups.

Electron Density Distribution: Mapping the electron density surface would visualize the electron-rich and electron-poor regions of the molecule.

Future Research Directions and Unaddressed Challenges in 3 Bromo 2 Ethylamino 9h Fluoren 9 One Research

Development of More Efficient and Environmentally Benign Synthetic Routes

A primary challenge in the exploration of 3-Bromo-2-(ethylamino)-9H-fluoren-9-one and its derivatives is the development of high-yield, scalable, and sustainable synthetic protocols. Traditional methods for the synthesis of substituted fluorenones often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste.

Future research should focus on green chemistry principles. For instance, the electrophilic bromination and nitration of fluorenone have been shown to be intrinsically difficult due to the deactivating effect of the ketone functionality. tandfonline.com However, recent studies have demonstrated that these reactions can be performed with high chemo- and regioselectivity in water as the sole solvent, offering a cost-effective and environmentally friendly alternative. tandfonline.comtandfonline.comresearchgate.net Another promising green approach is the aerobic oxidation of the corresponding 9H-fluorene precursors, which utilizes air as the oxidant under ambient conditions. rsc.org The development of a synthetic route to this compound that incorporates these principles would be a significant advancement.

| Approach | Traditional Route (Hypothetical) | Proposed Green Route | Key Advantages of Green Route |

|---|---|---|---|

| Bromination Step | Br₂ in chlorinated solvents (e.g., CCl₄, CHCl₃) with a Lewis acid catalyst. | Br₂ or N-Bromosuccinimide in water. tandfonline.com | Eliminates hazardous organic solvents; simpler workup. |

| Amination Step | Buchwald-Hartwig amination of a dibromo-fluorenone precursor using organic solvents (e.g., toluene, dioxane) and a palladium catalyst. | Exploration of micellar catalysis in water or use of recyclable catalysts. | Reduces catalyst loading and solvent waste; potential for catalyst recycling. |

| Oxidation Step (from fluorene) | Strong oxidants like CrO₃ or KMnO₄ in acidic media. | Aerobic oxidation using KOH in THF or another benign solvent system. rsc.org | Avoids toxic heavy metal waste; uses air as the oxidant. |

Exploration of Novel Reactivity and Unconventional Transformations for Enhanced Derivatization

The trifunctional nature of this compound offers multiple sites for derivatization, yet its reactivity remains largely unexplored. Future work must systematically investigate the chemical transformations possible at the C-Br bond, the ethylamino group, and the fluorenone backbone.

The bromine atom at the 3-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. organic-chemistry.org These reactions would allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents, thereby tuning the electronic and photophysical properties of the core structure. Furthermore, modern synthetic methods like C-H activation could enable functionalization at other positions on the aromatic rings, providing access to derivatives that are inaccessible through traditional electrophilic substitution. acs.orgresearchgate.net Additionally, radical-radical cross-coupling reactions initiated by photoexcitation of the fluorenone core present a novel avenue for installing alkyl and spirocyclic groups. rsc.org

| Reactive Site | Potential Transformation | Class of Derivatives | Potential Applications |

|---|---|---|---|

| C3-Br Bond | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig Cross-Coupling | Aryl-, heteroaryl-, alkynyl-, vinyl-, and amino-substituted fluorenones | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) |

| C2-N-H Bond | N-Alkylation, N-Acylation, N-Arylation | N-functionalized aminofluorenones | Sensors, biologically active molecules |

| Aromatic C-H Bonds | Transition-metal catalyzed C-H activation/functionalization | Poly-substituted, extended π-conjugated systems | Advanced materials, organic semiconductors |

| C9=O Carbonyl Group | Photo-induced radical-radical coupling rsc.org | 9-Alkyl or 9-spirocyclic fluorenes | Novel photofunctional materials |

Deeper Mechanistic Insights into Complex Molecular Interactions

A fundamental understanding of the intra- and intermolecular forces governing the behavior of this compound is crucial for rational material design. The interplay between the electron-donating amino group, the electron-withdrawing carbonyl, the polarizable bromine atom, and the extended π-system dictates the molecule's properties.

Future research should employ a combination of experimental and computational methods to probe these interactions. For instance, the N-H proton of the ethylamino group and the carbonyl oxygen can participate in hydrogen bonding, which will influence crystal packing and thin-film morphology. The bromine atom can engage in halogen bonding, a directional non-covalent interaction that can be exploited for crystal engineering. Photophysical studies, including time-resolved spectroscopy, are needed to understand the excited-state dynamics, such as charge transfer character, intersystem crossing rates, and the influence of solvent polarity. researchgate.netacs.org Investigating how these properties are affected by derivatization will provide critical structure-property relationships.

Computational Design and Predictive Modeling for Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of novel this compound derivatives before their synthesis. nih.govnih.gov This in silico approach can accelerate the discovery of materials with specific, targeted functionalities, saving significant time and resources.

Future computational work should focus on building a systematic library of virtual derivatives. By modifying the substituents at the C3 and C2 positions, it is possible to model changes in key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, and dipole moments. researchgate.net These calculations are essential for predicting the color of emitted light in OLEDs or the charge transport characteristics in OFETs. tandfonline.comnih.gov Furthermore, predictive modeling can be used to estimate nonlinear optical (NLO) properties, which are of great interest for fluorenone-based materials. researchgate.net

| Derivative of this compound | Computational Method | Predicted Property to Investigate | Relevance |

|---|---|---|---|

| 3-(Pyrenyl)-2-(ethylamino)-9H-fluoren-9-one | DFT / TD-DFT | HOMO/LUMO energies, absorption/emission wavelengths | Design of blue-emitting materials for OLEDs |

| 3-Bromo-2-(N,N-diphenylamino)-9H-fluoren-9-one | DFT | Ionization potential, electron affinity | Evaluation as a hole-transport material |

| 3-(Dicyanovinyl)-2-(ethylamino)-9H-fluoren-9-one | DFT | LUMO energy level, molecular planarity | Design of n-type semiconductors for OFETs |

| Parent Compound | Molecular Dynamics (MD) | Intermolecular packing and orientation in solid state | Predicting charge transport mobility |

Integration into Advanced Functional Systems and Devices (Focus on Fundamental Principles)

The ultimate goal of researching this compound is to integrate it and its derivatives into functional devices. sci-hub.se The inherent donor-π-acceptor character of the molecule makes it a prime candidate for various roles in organic electronics. researchgate.nettandfonline.com

A key challenge is to understand the fundamental principles that govern device performance based on molecular structure. Research should focus on fabricating prototype devices to establish clear structure-property-performance relationships. For example, by systematically varying the substituents introduced via cross-coupling at the C3-Br position, one could study the effect on charge injection/transport barriers, photoluminescence quantum yields, and charge carrier mobilities. rsc.org The ethylamino group provides a site for attaching anchoring groups for self-assembled monolayers (SAMs) on electrode surfaces, potentially improving device efficiency and stability. rsc.org Exploring its use as an emitter, host, or charge-transporting material in OLEDs and OFETs will be a critical area of future investigation. tandfonline.comtandfonline.com

Methodological Advancements in Characterization and Analytical Techniques

The unambiguous characterization of novel, highly substituted fluorenone derivatives requires advanced analytical techniques. While standard 1D NMR and mass spectrometry are essential, they are often insufficient for complex structures.

Future work will necessitate the routine use of two-dimensional (2D) NMR spectroscopy. wikipedia.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning the precise connectivity of atoms in new derivatives. nih.govharvard.eduslideshare.net In mass spectrometry, the presence of a bromine atom provides a distinct isotopic signature (M and M+2 peaks in an approximate 1:1 ratio), which is a powerful diagnostic tool for confirming the incorporation of bromine in the molecular structure. libretexts.orglibretexts.orgjove.com For materials intended for electronic applications, techniques like single-crystal X-ray diffraction are invaluable for determining solid-state packing structures, which directly influence charge transport properties.

| Analytical Technique | Specific Information Provided for the Compound | Importance |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals; confirms connectivity in new derivatives. | Essential for definitive structure elucidation of complex molecules. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental formula; characteristic Br isotopic pattern (~1:1 M/M+2 peaks). libretexts.org | Confirms molecular formula and presence of bromine. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, and intermolecular packing in the solid state. | Crucial for understanding structure-property relationships in solid-state devices. |

| Cyclic Voltammetry (CV) | Oxidation and reduction potentials; estimation of HOMO/LUMO energy levels. | Evaluates electrochemical stability and suitability for electronic applications. |

| UV-Vis and Photoluminescence Spectroscopy | Absorption and emission properties, photoluminescence quantum yield (PLQY). | Characterizes optical properties for applications in OLEDs and sensors. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.